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Compound of Interest

2-Fluoro-4-hydroxy-3-
Compound Name:

methoxypyridine
CAS No.: 1184172-38-0
Cat. No.: B3217707

Get Quote

Executive Summary & Chemical Profile[1][2][3]

2-Fluoro-4-hydroxy-3-methoxypyridine (CAS: 1184172-38-0) is a specialized heterocyclic
building block predominantly used in the optimization of kinase inhibitors and GPCR ligands. Its
structural uniqueness lies in the specific substitution pattern: the 2-fluorine atom modulates the
basicity of the pyridine nitrogen (lowering pKa) and enhances metabolic stability against
oxidation, while the 3-methoxy group provides steric bulk and hydrogen-bond acceptance. The
4-hydroxyl group serves as a versatile "handle" for further functionalization, typically via ether
formation (Mitsunobu or

reactions).

Key Chemical Specifications
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Parameter Specification

IUPAC Name 2-Fluoro-3-methoxy-4-pyridinol
CAS Number 1184172-38-0

Molecular Formula CeHsFNO2

Molecular Weight 143.12 g/mol

Appearance Off-white to pale yellow solid

Purity Standard

96% (HPLC)

Solubility

Soluble in DMSO, Methanol; sparingly soluble in

water

Tautomerism

Exists in equilibrium with 2-fluoro-3-methoxy-

1H-pyridin-4-one

Market Intelligence: Supply Chain & Pricing

The market for this specific isomer is characterized by low availability and high unit cost. It is

not a commodity chemical but a high-value intermediate. Most major distributors act as

aggregators for smaller synthesis houses.

Supplier Matrix & Pricing Analysis (Q1 2026 Estimates)

The following data reflects current market rates for research-grade material.

Supplier Catalog /| SKU Pack Size Price (USD) Lead Time
MilliporeSigma AOB640095763 250 mg $339.25 7 Days
MilliporeSigma AOB640095763 19 $679.65 7 Days
AOBChem 25537 250 mg $168.00 In Stock
AOBChem 25537 19 $337.00 In Stock
Specialty CROs Custom Quote 10 g+ Inquire 4-6 Weeks
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Sourcing Strategy: For quantities under 1 gram, AOBChem offers the most competitive pricing.
For scale-up (>10g), the cost per gram via catalog suppliers is prohibitive ($300,000+/kg). In

such cases, custom synthesis or in-house production (see Section 3) is the mandatory strategic

choice.

Technical Deep Dive: Synthesis & Manufacturing

Due to the high commercial cost, in-house synthesis is a viable strategy for medicinal chemistry
programs requiring gram-scale quantities.

The "Make vs. Buy" Decision Matrix

Need CAS 1184172-38-0

Quantity Required?

BUY (Catalog) MAKE (In-House)
Speed: High Speed: Low
Cost: High Cost: Low

Route A: Hydrolysis Route B: DOM (Preferred)

Precursor: 4-Cl-2-F-3-OMe-Pyridine FIBELISE PSRl

Risk: Regioselectivity (2-F loss)

Method: Lithiation/Boronation/Oxidation
Yield: High

Click to download full resolution via product page

Figure 1: Strategic decision tree for sourcing 2-Fluoro-4-hydroxy-3-methoxypyridine.
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Recommended Synthetic Route: Directed Ortho
Metalation (DOM)

The most reliable route to the 4-hydroxy derivative avoids the ambiguity of nucleophilic
substitution on poly-halogenated pyridines. Instead, it utilizes Directed Ortho Metalation (DOM)
starting from the commercially available precursor 2-Fluoro-3-methoxypyridine (CAS 163234-
74-0).

Mechanism

The 3-methoxy group acts as a Directed Metalation Group (DMG). Lithium-halogen exchange
is not required; instead, the base (LDA) removes the proton at the C4 position (ortho to the
methoxy group). The C2 position is blocked by Fluorine, and C4 is electronically activated.

Experimental Protocol

e Reagents:

[¢]

Precursor: 2-Fluoro-3-methoxypyridine (1.0 eq)

[e]

Base: Lithium Diisopropylamide (LDA) (1.2 eq)

[e]

Electrophile: Trimethyl borate (B(OMe)s) (1.5 eq)

o

Oxidant: Hydrogen Peroxide (30% aq), NaOH.

[¢]

Solvent: Anhydrous THF.
o Step-by-Step Methodology:

o Step 1 (Lithiation): Cool a solution of 2-Fluoro-3-methoxypyridine in dry THF to -78°C
under Argon. Add LDA dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the
4-lithio species.

o Step 2 (Borylation): Add Trimethyl borate dropwise. Allow the mixture to warm to 0°C over
2 hours. This forms the aryl boronate intermediate.
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o Step 3 (Oxidation): Dissolve the residue in acetic acid or dilute NaOH. Add Hydrogen
Peroxide dropwise at 0°C. Stir at room temperature for 2 hours.

o Step 4 (Workup): Quench with saturated sodium thiosulfate (to destroy excess peroxide).
Acidify to pH 5-6 to precipitate the pyridinol (or extract with Ethyl Acetate).

o Validation:

o 1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and the appearance of
a broad singlet (OH).

o MS (ESI): m/z 144.1 [M+H]+.

Application in Drug Discovery

This molecule is primarily used to install the 2-fluoro-3-methoxypyridine-4-yloxy motif.

Structure-Activity Relationship (SAR) Logic

o 2-Fluoro: Reduces the electron density of the pyridine ring, lowering the pKa of the pyridine
nitrogen. This reduces the likelihood of protonation at physiological pH, potentially improving
membrane permeability and reducing hERG liability compared to non-fluorinated analogs.

e 3-Methoxy: Induces a conformational twist if adjacent to bulky groups, or acts as a specific
H-bond acceptor in the kinase hinge region.

e 4-Ether Linkage: The hydroxyl group is almost exclusively used to couple to aryl halides (

) or alcohols (Mitsunobu) to build larger scaffolds.

Reaction Pathway Diagram|[3][5][6]

2-Fluoro-4-hydroxy-

3-methoxypyridine

(CAS 1184172-38-0)
Mitsunobu Conditions C-O Bond Formation > Ether Linked Drug Scaffold
(PPh3, DIAD, THF) (Kinase Inhibitor)
R-OH
(Alcohol)
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Figure 2: Typical functionalization pathway via Mitsunobu coupling.

Quality Control & Handling
Safety Profile (GHS Classifications)

e H302: Harmful if swallowed.[1]
e H315: Causes skin irritation.[1]
e H319: Causes serious eye irritation.[1]

e H335: May cause respiratory irritation.[1]

Handling Precautions

» Acidity: As a pyridinol, the compound is weakly acidic. Avoid strong bases during storage to
prevent salt formation unless intended.

 Stability: The 2-Fluoro group is susceptible to nucleophilic attack by strong nucleophiles
(e.g., thiols, alkoxides) under forcing conditions. Reactions targeting the 4-OH group should
be conducted under mild conditions (e.g., Mitsunobu or mild base alkylation) to preserve the
2-F substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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